1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde
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Overview
Description
1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C15H11ClN2O. It is characterized by the presence of a chloro-substituted pyridine ring attached to an indole moiety, which is further functionalized with a carbaldehyde group.
Mechanism of Action
Target of Action
The primary target of this compound is the nicotinic acetylcholine receptor (nAChR) . The nAChR plays a crucial role in transmitting signals in the nervous system. It is a type of ion channel that opens upon binding with acetylcholine, a neurotransmitter, allowing the flow of ions across the cell membrane .
Mode of Action
This compound acts as an agonist of the nAChR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the nAChR, mimicking the action of acetylcholine, which leads to the opening of the ion channel . This results in an influx of ions, causing depolarization and the initiation of an action potential .
Biochemical Pathways
The activation of the nAChR leads to the initiation of various downstream effects. The influx of ions can lead to the activation of various intracellular pathways, resulting in different cellular responses. For example, it can lead to muscle contraction in neuromuscular junctions or the release of neurotransmitters in the central nervous system .
Pharmacokinetics
These properties greatly influence the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
The activation of the nAChR by this compound can lead to various molecular and cellular effects. In insects, this can lead to overstimulation of the nervous system, resulting in paralysis and death . In humans, the effects can vary depending on the specific subtype of nAChR that is activated .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to bind to the nAChR .
Preparation Methods
The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloro-3-pyridinecarboxaldehyde and indole.
Formation of Intermediate: The 6-chloro-3-pyridinecarboxaldehyde undergoes a condensation reaction with indole in the presence of a base, such as sodium hydride, to form an intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials, including polymers and dyes
Comparison with Similar Compounds
1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure but different functional groups, used primarily in agriculture.
6-Chloropyridine-3-carboxylic acid: A simpler analog with only the pyridine ring and carboxylic acid group, used in organic synthesis.
1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-1H-imidazol-2-amine: A metabolite of imidacloprid with similar structural features but different biological activity.
The uniqueness of this compound lies in its combination of the indole and pyridine moieties, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGASNBSYPGOSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN=C(C=C3)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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